![molecular formula C24H16BrN B13982739 9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)
9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a carbazole core substituted with a biphenyl group at the 9-position and a bromine atom at the 4-position, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst.
Bromination of Carbazole: The carbazole core is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Coupling Reaction: The final step involves coupling the brominated carbazole with the biphenyl intermediate using a palladium-catalyzed cross-coupling reaction to yield the target compound.
Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a wide range of substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced carbazole derivatives.
Substitution Products: Substituted carbazole derivatives with various functional groups.
科学的研究の応用
9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the development of other therapeutic drugs.
Material Science: Employed in the design of novel materials with specific optical and electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole depends on its application:
In Organic Electronics: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device, which is crucial for the efficiency of OLEDs and photovoltaic cells.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
9-Phenylcarbazole: Similar structure but lacks the biphenyl group, resulting in different electronic properties.
4-Bromo-9H-carbazole: Lacks the biphenyl group, leading to different reactivity and applications.
9-(4-Biphenyl)-9H-carbazole: Similar but with the biphenyl group at a different position, affecting its chemical behavior.
Uniqueness: 9-([1,1’-Biphenyl]-3-yl)-4-bromo-9H-carbazole is unique due to the specific positioning of the biphenyl group and the bromine atom, which imparts distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over electronic properties and reactivity.
特性
分子式 |
C24H16BrN |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
4-bromo-9-(3-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-21-13-7-15-23-24(21)20-12-4-5-14-22(20)26(23)19-11-6-10-18(16-19)17-8-2-1-3-9-17/h1-16H |
InChIキー |
MNRNCZAMESAPCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C5=CC=CC=C53)C(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



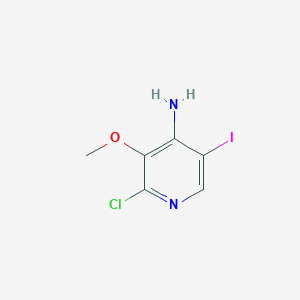
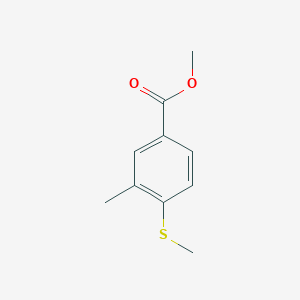
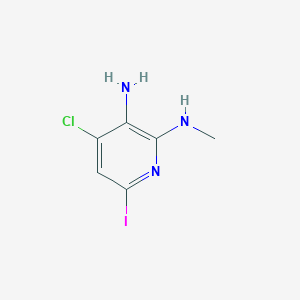

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
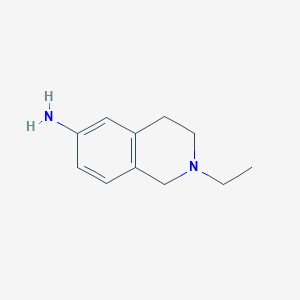
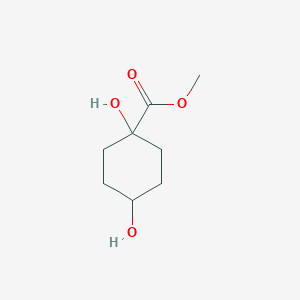


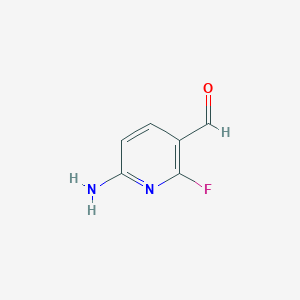

![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)
